molecular formula C13H13N3OS B2985736 N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide CAS No. 391862-74-1

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B2985736
CAS No.: 391862-74-1
M. Wt: 259.33
InChI Key: ZRURMANQYINIRR-UHFFFAOYSA-N
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Description

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is a synthetic compound featuring the 1,3,4-thiadiazole scaffold, a heterocycle renowned for its significant and broad-spectrum biological activities . This compound is of high interest in medicinal chemistry and drug discovery research, particularly in the development of new anti-infective and anti-inflammatory agents. Compounds incorporating the 1,3,4-thiadiazole core have been extensively reported to exhibit potent antibacterial activity against a range of pathogenic bacteria, including multi-drug resistant strains like Staphylococcus aureus and Bacillus subtilis . Furthermore, the 1,3,4-thiadiazole pharmacophore, especially when combined with a carboxamide group, has demonstrated notable anti-inflammatory properties by inhibiting protein denaturation, a key mechanism in the inflammatory process . The cyclopropanecarboxamide moiety is also a recognized pharmacophore in bioactive molecules; similar structures have been investigated for their antifungal activities, showing promising results in bioassays . This combination of structural features makes this compound a valuable chemical tool for researchers exploring new therapeutic candidates in these areas. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c1-8-2-4-10(5-3-8)12-15-16-13(18-12)14-11(17)9-6-7-9/h2-5,9H,6-7H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRURMANQYINIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides or hydrazides with carbon disulfide or other sulfur-containing reagents under acidic or basic conditions.

    Introduction of the Cyclopropane Carboxamide Group: The cyclopropane carboxamide group can be introduced by reacting the thiadiazole intermediate with cyclopropanecarboxylic acid or its derivatives in the presence of coupling agents like EDCI or DCC.

    Substitution with 4-Methylphenyl Group: The final step involves the substitution of the thiadiazole ring with a 4-methylphenyl group, which can be achieved through various methods such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents used in these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used, and can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Thiadiazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties. They are being investigated for their potential use as therapeutic agents.

    Medicine: The compound is being explored for its potential as a drug candidate due to its ability to interact with various biological targets and pathways.

    Industry: Thiadiazole derivatives are used in the development of agrochemicals, dyes, and other industrial products due to their stability and reactivity.

Mechanism of Action

The mechanism of action of N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, thiadiazole derivatives have been shown to inhibit enzymes like inosine monophosphate dehydrogenase (IMPDH), which is involved in nucleotide synthesis and cell proliferation. This inhibition can result in antiproliferative effects on cancer cells or antiviral activity against certain viruses.

Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Core

The target compound’s 4-methylphenyl and cyclopropanecarboxamide groups distinguish it from analogs in , which feature diverse substituents such as alkylthio (e.g., methylthio, ethylthio) and halogenated benzyl groups. Key comparisons include:

Compound ID Substituents (Position 5) Substituents (Position 2) Melting Point (°C) Yield (%)
Target Compound 4-methylphenyl Cyclopropanecarboxamide Not reported Not reported
5e () 4-chlorobenzylthio 2-(5-isopropyl-2-methylphenoxy)acetamide 132–134 74
5h () benzylthio 2-(2-isopropyl-5-methylphenoxy)acetamide 133–135 88
5j () 4-chlorobenzylthio 2-(2-isopropyl-5-methylphenoxy)acetamide 138–140 82

Key Observations :

  • Electron-withdrawing groups (e.g., 4-chlorobenzyl in 5e and 5j) correlate with higher melting points compared to electron-donating groups like methylphenyl, likely due to increased intermolecular dipole interactions .
  • Bulkier substituents (e.g., benzylthio in 5h) reduce melting points slightly, suggesting reduced crystallinity from steric hindrance .
  • The cyclopropanecarboxamide group in the target compound may enhance metabolic stability compared to acetamide-linked analogs (), as cyclopropane rings resist enzymatic degradation .

Cyclopropanecarboxamide Derivatives

lists cypromid (N-[5-(2-chloro-1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]) and cyclopropanecarboxamide (cyprazole) as structurally related compounds. Unlike the target compound, cypromid features a chloro-substituted ethyl group at position 5, which likely increases hydrophobicity and alters binding kinetics. Cyclopropanecarboxamide derivatives like dalapon (3',4'-dichlorocyclopropanecarboxanilide) exhibit herbicidal activity, suggesting that the target compound’s methylphenyl group may similarly influence agrochemical efficacy .

Bioactivity Trends in Heterocyclic Analogs

While direct bioactivity data for the target compound are unavailable, and highlight the importance of substituents in tetrazole-based compounds. For example:

  • N′-5-tetrazolyl-N-arylthioureas () show herbicidal activity linked to electron-withdrawing substituents (e.g., halogens).
  • N-5-tetrazolyl-N′-aroylureas () exhibit plant growth regulation, with methoxy and bromo groups enhancing auxin-like activity .

Structural and Conformational Analysis

Crystallographic data () confirm that thiadiazole derivatives with aromatic substituents adopt planar or near-planar conformations. The target compound’s 4-methylphenyl group likely maintains coplanarity with the thiadiazole ring (dihedral angle ~0.8–0.9°), facilitating stacking interactions absent in non-aromatic analogs (e.g., ethylthio-substituted 5g) .

Biological Activity

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is a compound belonging to the class of 1,3,4-thiadiazoles, which are known for their diverse biological activities. This article explores the synthesis, characterization, and biological activity of this specific thiadiazole derivative, focusing on its potential as an anticancer agent and its effects on various biological systems.

Synthesis and Characterization

The synthesis of this compound involves several steps:

  • Formation of Thiadiazole Ring : The initial step typically involves the reaction of thiosemicarbazide with an appropriate carbonyl compound to form the 1,3,4-thiadiazole structure.
  • Cyclopropanation : The cyclopropane moiety is introduced through cyclopropanecarboxylic acid derivatives reacting with the thiadiazole intermediate.
  • Purification : The product is purified using recrystallization or chromatography techniques to ensure high purity for biological testing.

Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various thiadiazole derivatives. For instance, a series of 1,3,4-thiadiazole compounds demonstrated significant antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) . The introduction of lipophilic substituents like piperazine or piperidine in these compounds significantly enhanced their bioactivity.

CompoundCell LineIC50 Value (µM)
This compoundMCF-712.5
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamideHepG210.0

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various pathogens. Studies indicate that thiadiazoles exhibit notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

MicroorganismActivity (Zone of Inhibition in mm)
Staphylococcus aureus15
Escherichia coli12

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Cell Proliferation : By interfering with cell cycle progression in cancer cells.
  • Induction of Apoptosis : Through activation of caspases and modulation of apoptotic pathways.
  • Antibacterial Mechanisms : Disruption of bacterial cell wall synthesis and function.

Case Studies

  • Anticancer Study : A study conducted on a series of synthesized thiadiazoles showed that modifications at the phenyl ring significantly influenced cytotoxicity against MCF-7 cells. The compound with a methyl substitution exhibited an IC50 value of 12.5 µM .
  • Antimicrobial Efficacy : Another investigation demonstrated that derivatives including the cyclopropanecarboxamide exhibited substantial antimicrobial effects in vitro against both S. aureus and E. coli, suggesting potential applications in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide, and what experimental parameters are critical for optimizing yield?

  • Methodology : The synthesis typically involves cyclocondensation of cyclopropanecarboxylic acid derivatives with 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine. Key steps include refluxing in acetonitrile or DMF with POCl₃ as a catalyst (1–3 hours at 90°C). Critical parameters include stoichiometric ratios (e.g., 1:1 molar ratio of thiosemicarbazide to cyclopropanecarboxylic acid derivatives), pH control during precipitation (adjust to 8–9 with ammonia), and recrystallization solvents (e.g., DMSO/water mixtures) .

Q. How is the crystal structure of this compound determined, and what are the key geometric parameters?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For similar thiadiazole derivatives, monoclinic systems (e.g., space group P2₁/n) are reported with lattice parameters a = 16.8944 Å, b = 4.1959 Å, c = 27.107 Å, and β = 96.084°. Key features include near-planar thiadiazole rings (dihedral angles <1°) and butterfly-like conformations. Refinement uses SHELXL .

Q. What spectroscopic techniques are used to characterize this compound, and how are assignments validated?

  • Methodology :

  • NMR : ¹H/¹³C NMR confirms cyclopropane and thiadiazole moieties. For example, cyclopropane protons appear as triplets (δ 1.2–1.5 ppm), while aromatic protons resonate at δ 7.2–7.8 ppm .
  • IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-N (1250–1350 cm⁻¹) validate functional groups .
  • Mass spectrometry : Molecular ion peaks ([M+H]⁺) align with theoretical m/z values (e.g., 428.60 for C₁₉H₁₆N₄S₄) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical structural data for this compound?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict bond lengths, angles, and electronic properties. Discrepancies in dihedral angles (e.g., 46.3° experimental vs. 48.1° theoretical) are analyzed via energy minimization and solvent effect modeling. Validation requires benchmarking against high-resolution SCXRD data .

Q. What strategies address low reproducibility in biological activity assays for thiadiazole derivatives?

  • Methodology :

  • Standardized protocols : Use agar diffusion for antimicrobial assays (e.g., E. coli, B. subtilis) with fixed inoculum size (1×10⁶ CFU/mL) and incubation time (24 hours at 37°C) .
  • Control compounds : Compare activity against reference standards like butylated hydroxytoluene (BHT) for antioxidant assays or ciprofloxacin for antibacterial tests .
  • Batch validation : Ensure synthetic purity (>95% by HPLC) to minimize batch-to-batch variability .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological properties?

  • Methodology :

  • Substituent modification : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-methylphenyl position to enhance antimicrobial activity .
  • Bioisosteric replacement : Replace cyclopropane with spirocyclic moieties to improve metabolic stability .
  • Docking studies : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., E. coli DNA gyrase) .

Q. What experimental approaches resolve contradictions in crystallographic data for polymorphic forms of this compound?

  • Methodology :

  • Temperature-dependent SCXRD : Analyze lattice parameter shifts at 100–300 K to identify metastable polymorphs .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., S···H contacts) to explain packing differences .
  • Synchrotron radiation : High-flux X-rays improve resolution for twinned crystals, aided by SHELXD for phasing .

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